N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a cyanophenyl and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-cyanophenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
4-Cyanophenylamine+4-Methylbenzenesulfonyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyanophenyl and hydroxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)glycine: This compound is similar in structure but contains a glycine moiety instead of a sulfonamide group.
N-(4-Cyanophenyl)thiourea: This compound has a thiourea group instead of a sulfonamide group.
Uniqueness
N-(4-Cyanophenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63183-90-4 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-N-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O3S/c1-11-2-8-14(9-3-11)20(18,19)16(17)13-6-4-12(10-15)5-7-13/h2-9,17H,1H3 |
InChI Key |
WTYBRXJVTMYQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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